特布替林

描述

Synthesis Analysis

The synthesis of tert-butyl cetirizine or its related compounds often involves complex reactions, such as the use of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This method provides a pathway to synthesize a wide range of highly enantioenriched amines, indicating the potential for synthesizing tert-butyl cetirizine or related compounds through similar asymmetric synthesis techniques (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

For cetirizine itself, complex formation with bivalent transition metal(II) ions has been studied, providing insight into the molecular structure and how cetirizine interacts with other molecules. These studies involve synthesizing mononuclear cobalt(II), nickel(II), and copper(II) complexes of cetirizine and elucidating their structures through various physical techniques. Such analyses are crucial for understanding the molecular behavior of cetirizine, which may be extrapolated to tert-butyl cetirizine derivatives (Rayan et al., 2015).

Chemical Reactions and Properties

The tert-butyl group in chemical compounds often impacts their reactivity and properties. For instance, tert-butyl nitrite has been utilized as both an oxidant and a N1 synthon in multicomponent reactions, illustrating the functional versatility of tert-butyl derivatives in chemical synthesis (Sau et al., 2018). Such reactivity is fundamental in understanding the chemical behavior of tert-butyl cetirizine.

Physical Properties Analysis

The incorporation of tert-butyl groups into molecules like cetirizine can significantly affect their physical properties. For example, modifications with tert-butyl groups in medicinal chemistry are known to influence the lipophilicity and metabolic stability of bioactive compounds. Evaluations of these properties are essential for understanding how tert-butyl modifications might affect cetirizine derivatives (Westphal et al., 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl cetirizine derivatives can be inferred from studies on related compounds. For instance, the synthesis and characterization of tert-butyl-containing compounds provide insights into their stability, reactivity, and potential for forming specific structures or complexes. Such studies contribute to a broader understanding of the chemical properties of tert-butyl cetirizine derivatives (Sanjeevarayappa et al., 2015).

科学研究应用

两性离子性质和药代动力学

西替利嗪因其独特的两性离子性质而闻名,这有助于其理化、药理和药代动力学优势。它的结构允许在体内进行独特的相互作用,在生理 pH 值下表现出高亲脂性,并且与它的前体盐酸羟嗪相比,与 H1 受体的解离速率较慢。这种性质导致西替利嗪作为抗组胺药的显着疗效,中枢神经系统渗透最小,药代动力学特征与盐酸羟嗪显着不同。西替利嗪的两性离子形式,尤其是左西替利嗪,表现出高的肠道吸收率和与肝酶的低相互作用,主要以原形从尿中排出 (陈,2008)。

药物制剂中的掩味

在药物制剂的开发中,西替利嗪极苦的味道对患者依从性构成挑战。研究集中于使用喷雾干燥法制造微粒,以西替利嗪和 Eudragit E PO 作为阻隔涂层来有效掩盖其味道。这种方法在掩味方面显示出有希望的结果,电子舌评估和体内模型证实了这一点,表明在口崩解剂型中具有潜在应用,以提高患者的可接受性 (Amelian 等,2017)。

对映富集胺的合成

西替利嗪的化学结构启发了合成对映富集胺的方法。利用 N-叔丁基磺酰亚胺作为中间体,该方法能够合成具有高对映纯度的多种胺。该方法为药物化合物的开发提供了稳健的框架,展示了西替利嗪相关结构在药物化学中的多功能性 (Ellman 等,2002)。

形成金属配合物以增强活性

在氨基酸(如丙氨酸)存在下,西替利嗪与二价过渡金属离子的络合已被探索以了解其理化和生物学特性。这些配合物显示出独特的特性并表现出增强的抗菌活性,为西替利嗪超越其抗组胺作用的潜在应用提供了新的视角 (Rayan 等,2015)。

环境修复

西替利嗪在水生环境中的持久性引起了对其对水质影响的担忧。超声处理已成为一种有效的方法,可以降解水中的西替利嗪,这证明了超声诱导修复的潜力,可以减轻这种化合物及其衍生物对环境的影响。这种方法突出了西替利嗪环境行为的更广泛影响以及有效降解策略的必要性 (崔等,2020)。

未来方向

属性

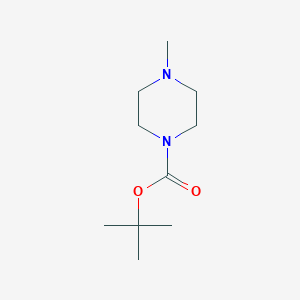

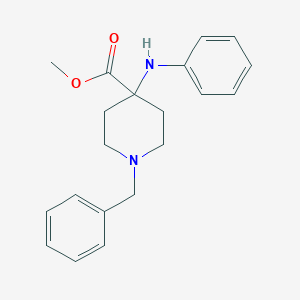

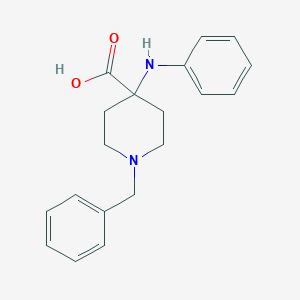

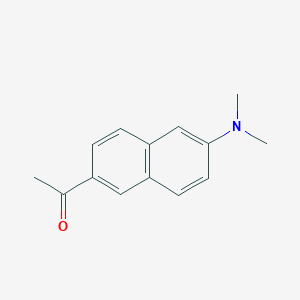

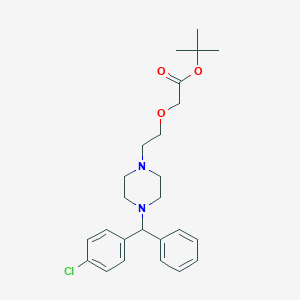

IUPAC Name |

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432727 | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl Cetirizine | |

CAS RN |

335017-46-4 | |

| Record name | 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335017-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。